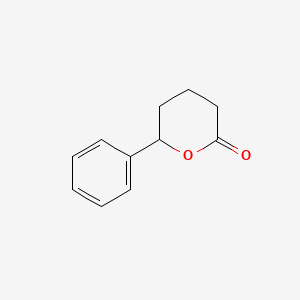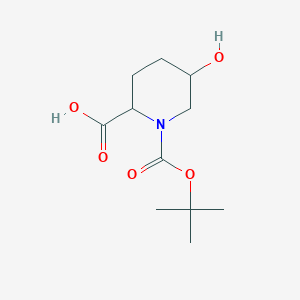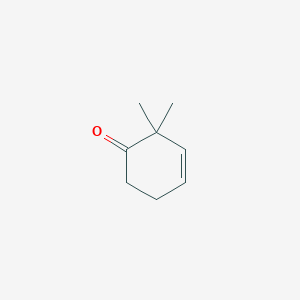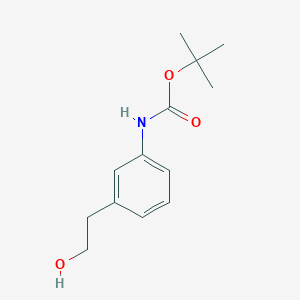
2-(6-Fluoroquinolin-2-yl)ethanol
描述
2-(6-Fluoroquinolin-2-yl)ethanol: is an organic compound that belongs to the class of quinoline derivatives. Quinoline compounds are known for their diverse biological activities and are often used in medicinal chemistry. The presence of a fluorine atom in the quinoline ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 2-(6-Fluoroquinolin-2-yl)ethanol typically begins with commercially available 6-fluoroquinoline.
Grignard Reaction: One common method involves the Grignard reaction. 6-Fluoroquinoline is reacted with ethylmagnesium bromide in an anhydrous ether solvent to form the intermediate this compound.
Hydrolysis: The intermediate is then hydrolyzed to yield the final product. The reaction conditions often include a controlled temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Catalytic Processes: Catalysts such as palladium or platinum may be used to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
Oxidation: 2-(6-Fluoroquinolin-2-yl)ethanol can undergo oxidation to form 2-(6-fluoroquinolin-2-yl)acetaldehyde or 2-(6-fluoroquinolin-2-yl)acetic acid.
Reduction: The compound can be reduced to form 2-(6-fluoroquinolin-2-yl)ethane.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).
Major Products
Oxidation: 2-(6-Fluoroquinolin-2-yl)acetic acid.
Reduction: 2-(6-Fluoroquinolin-2-yl)ethane.
Substitution: 2-(6-Fluoroquinolin-2-yl)ethyl chloride.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Biology
Antimicrobial Agents: Exhibits potential antimicrobial properties, making it a candidate for the development of new antibiotics.
Enzyme Inhibition: Used in studies to understand enzyme inhibition mechanisms.
Medicine
Drug Development: Investigated for its potential use in developing drugs for treating infections and other diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Used in the development of new materials with specific properties, such as enhanced durability or conductivity.
作用机制
The mechanism by which 2-(6-Fluoroquinolin-2-yl)ethanol exerts its effects involves:
Molecular Targets: It may target bacterial enzymes or receptors, disrupting their normal function.
Pathways: The compound can interfere with metabolic pathways, leading to the inhibition of cell growth or replication.
相似化合物的比较
Similar Compounds
2-(6-Chloroquinolin-2-yl)ethanol: Similar structure but with a chlorine atom instead of fluorine.
2-(6-Bromoquinolin-2-yl)ethanol: Contains a bromine atom in place of fluorine.
2-(6-Methylquinolin-2-yl)ethanol: Features a methyl group instead of a halogen.
Uniqueness
Chemical Stability: The presence of the fluorine atom enhances the compound’s stability compared to its chloro and bromo analogs.
Biological Activity: Fluorine substitution often increases the compound’s biological activity, making it more effective in its applications.
2-(6-Fluoroquinolin-2-yl)ethanol stands out due to its unique combination of stability and activity, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
2-(6-fluoroquinolin-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c12-9-2-4-11-8(7-9)1-3-10(13-11)5-6-14/h1-4,7,14H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJGMWAWDVEDML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)CCO)C=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Bromospiro[1,2-dihydroindene-3,4'-piperidine]](/img/structure/B7967979.png)
![3-[(Cyclopentyloxy)methyl]benzaldehyde](/img/structure/B7967992.png)


![7-Azabicyclo[4.2.0]octan-2-one](/img/structure/B7967998.png)
![7-Azabicyclo[4.2.0]octan-2-ol](/img/structure/B7968002.png)
![2-Hydroxyimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B7968005.png)
![1h-Pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B7968007.png)


